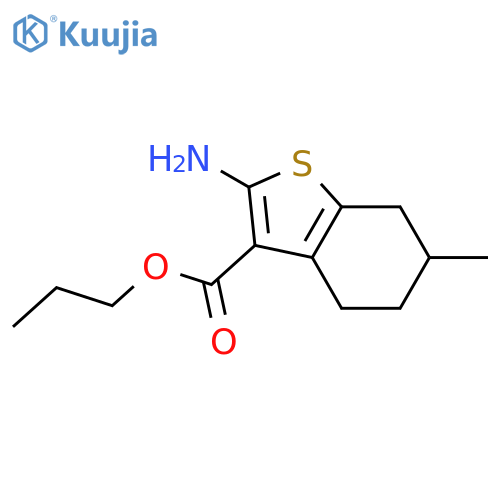

Cas no 329222-92-6 (Propyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate)

329222-92-6 structure

商品名:Propyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

CAS番号:329222-92-6

MF:C13H19NO2S

メガワット:253.360462427139

MDL:MFCD01114986

CID:2952117

PubChem ID:2866188

Propyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- 2-氨基-6-甲基-4,5,6,7-四氢苯并噻吩-3-羧酸丙酯

- propyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

- propyl 2-amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

- Oprea1_228268

- BBL016219

- STK349188

- propyl2-amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

- 2-AMINO-6-ME-4,5,6,7-TETRAHYDRO-BENZO(B)THIOPHENE-3-CARBOXYLIC ACID PROPYL ESTER

- EN300-228693

- AKOS B014419

- CS-0298017

- VS-05223

- SR-01000218812

- H21554

- 329222-92-6

- ALBB-001574

- SR-01000218812-1

- AKOS000305118

- AK-968/37166371

- Propyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

-

- MDL: MFCD01114986

- インチ: 1S/C13H19NO2S/c1-3-6-16-13(15)11-9-5-4-8(2)7-10(9)17-12(11)14/h8H,3-7,14H2,1-2H3

- InChIKey: ZHNHZQACSOEZEP-UHFFFAOYSA-N

- ほほえんだ: S1C(=C(C(=O)OC([H])([H])C([H])([H])C([H])([H])[H])C2=C1C([H])([H])C([H])(C([H])([H])[H])C([H])([H])C2([H])[H])N([H])[H]

計算された属性

- せいみつぶんしりょう: 253.11365002Da

- どういたいしつりょう: 253.11365002Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 285

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.2

- トポロジー分子極性表面積: 80.6

Propyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

-

危険物標識:

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

- 危険レベル:IRRITANT

Propyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM113638-5g |

propyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |

329222-92-6 | 95% | 5g |

$*** | 2023-05-30 | |

| Enamine | EN300-228693-0.1g |

propyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |

329222-92-6 | 95% | 0.1g |

$134.0 | 2024-06-20 | |

| Enamine | EN300-228693-1.0g |

propyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |

329222-92-6 | 95% | 1.0g |

$387.0 | 2024-06-20 | |

| Chemenu | CM113638-10g |

propyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |

329222-92-6 | 95% | 10g |

$1080 | 2021-06-09 | |

| A2B Chem LLC | AF58525-1g |

Propyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |

329222-92-6 | >95% | 1g |

$578.00 | 2024-04-20 | |

| A2B Chem LLC | AF58525-5g |

Propyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |

329222-92-6 | >95% | 5g |

$1134.00 | 2024-04-20 | |

| A2B Chem LLC | AF58525-10g |

Propyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |

329222-92-6 | >95% | 10g |

$1550.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1368687-5g |

Propyl 2-amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate |

329222-92-6 | 97% | 5g |

¥12960.00 | 2024-05-19 | |

| Enamine | EN300-228693-0.25g |

propyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |

329222-92-6 | 95% | 0.25g |

$192.0 | 2024-06-20 | |

| Enamine | EN300-228693-10.0g |

propyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |

329222-92-6 | 95% | 10.0g |

$1125.0 | 2024-06-20 |

Propyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 関連文献

-

Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586

-

2. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853

-

Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617

-

M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347

329222-92-6 (Propyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate) 関連製品

- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)

- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)

- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)

- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)

- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)

- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)

- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)

- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:329222-92-6)Propyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

清らかである:99%

はかる:5g

価格 ($):701.0